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Compound of Interest

Compound Name: 2-Phenoxyacetophenone

Cat. No.: B1211918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Phenoxyacetophenone and its

derivatives, offering valuable insights for compound identification, characterization, and quality

control in research and drug development. The following sections present a comprehensive

overview of their spectral properties, supported by experimental data and detailed

methodologies.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from UV-Visible (UV-Vis),

Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) analyses of 2-Phenoxyacetophenone and its representative derivatives.

Table 1: UV-Visible Spectroscopy Data

Compound λmax (nm) Solvent

2-Phenoxyacetophenone
~245-250 (π→π), ~280-320

(n→π)
Non-polar

4'-Methoxyacetophenone 271 Ethanol

4'-Chloroacetophenone ~250 Polar
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Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group
2-
Phenoxyacetophen
one

4'-
Methoxyacetophen
one

4'-
Chloroacetopheno
ne

C=O (Ketone) ~1685 ~1675 ~1688

C-O-C (Ether) ~1240, ~1075 ~1255, ~1025 N/A

Aromatic C=C ~1600, ~1490 ~1600, ~1575 ~1590, ~1485

Aromatic C-H ~3060 ~3070 ~3090

Aliphatic C-H ~2925 ~2960 ~2930

C-Cl N/A N/A ~830

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton
2-
Phenoxyacetophen
one

4'-
Methoxyacetophen
one

4'-
Chloroacetopheno
ne

-CH₂- (alpha to C=O) ~5.3 N/A N/A

Aromatic Protons ~6.9-8.0 6.91 (d), 7.91 (d) 7.44 (d), 7.90 (d)

-OCH₃ N/A 3.84 (s) N/A

-CH₃ (acetyl) N/A 2.53 (s) 2.59 (s)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
2-
Phenoxyacetophen
one

4'-
Methoxyacetophen
one

4'-
Chloroacetopheno
ne

C=O ~196 196.8 196.8

-CH₂- ~71 N/A N/A

Aromatic Carbons ~115-158
113.7, 130.3, 130.6,

163.5

128.9, 129.7, 135.5,

139.6

-OCH₃ N/A 55.4 N/A

-CH₃ (acetyl) N/A 26.3 25.6

Table 5: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Phenoxyacetophenone 212 121, 105, 94, 77

4'-Methoxyacetophenone 150 135, 107, 92, 77

4'-Chloroacetophenone 154/156 (isotope pattern) 139/141, 111, 75

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized experimental protocols that can be adapted for the analysis of 2-
Phenoxyacetophenone and its derivatives.

1. UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) is prepared

using a suitable UV-grade solvent (e.g., ethanol, methanol, or hexane). The solvent used for

the sample is also used as the reference.
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Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400

nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer.

Sample Preparation:

Solid Samples: A small amount of the solid sample is finely ground with potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be

cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Liquid Samples: A drop of the liquid is placed between two salt plates to form a thin film.

Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-

400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS)

is often added as an internal standard (δ = 0.00 ppm).

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters

include chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J),

and integration. For ¹³C NMR, the chemical shifts of the distinct carbon atoms are recorded.

4. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation: The sample is introduced into the instrument, where it is ionized. For

GC-MS, the sample is typically dissolved in a volatile solvent. For LC-MS, the sample is

dissolved in a solvent compatible with the mobile phase.
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Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-

to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each

ion. The molecular ion peak ([M]⁺) and the fragmentation pattern are key pieces of

information for structure elucidation.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Phenoxyacetophenone and its derivatives.
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Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-
Phenoxyacetophenone and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211918#spectroscopic-comparison-of-2-
phenoxyacetophenone-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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